molecular formula C18H27N3O B7918283 (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7918283
M. Wt: 301.4 g/mol
InChI Key: YTLJKJZOUDPNIX-AWEZNQCLSA-N
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Description

(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a cyclopropyl group, and an amino group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting neurological disorders or as an intermediate in the synthesis of other bioactive molecules.

    Pharmacology: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying receptor-ligand interactions and drug-receptor binding kinetics.

    Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-[4-(cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
  • (S)-2-Amino-1-[4-(benzyl-amino)-piperidin-1-yl]-propan-1-one
  • (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-morpholin-1-yl]-propan-1-one

Uniqueness

(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one is unique due to the presence of both a benzyl and a cyclopropyl group attached to the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-9-17(10-12-20)21(16-7-8-16)13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,19H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLJKJZOUDPNIX-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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